Validated LC-MS/MS Method for Dabigatran in Human Plasma Using Dabigatran-d4 as Internal Standard
A fully validated LC-MS/MS method for the determination of free and total dabigatran in human plasma employed Dabigatran-d4 as the internal standard (IS). The method demonstrated excellent linearity (r² ≥0.99) over a calibration range of 1.04-406.49 ng/mL, with analyte and IS eluting at 1.2 minutes. The multiple reaction monitoring (MRM) transitions were m/z 472→289/172 for dabigatran and m/z 476→293 for Dabigatran-d4. Incurred sample re-analysis resulted in >98% compliance, confirming robust assay precision [1].
| Evidence Dimension | Assay Precision (Incurred Sample Re-analysis Compliance) |
|---|---|
| Target Compound Data | >98% compliance |
| Comparator Or Baseline | Acceptance criterion for IS-based LC-MS/MS bioanalytical methods is typically >67% (4:6:4 rule) [2] |
| Quantified Difference | >98% compliance vs. >67% criterion, indicating substantially higher than minimally required assay reproducibility |
| Conditions | Human plasma; SPE extraction; LC-MS/MS using Peerless basic C8 column, acetonitrile:5 mM ammonium formate:methanol with 0.2% formic acid (30:20:50, v/v/v) mobile phase |
Why This Matters
This high level of incurred sample reanalysis compliance demonstrates the method's robustness and reliability for generating pharmacokinetic data in regulatory submissions, directly attributable to the use of a perfectly matched stable isotope internal standard.
- [1] Shaikh K, Mungantiwar A, Halde S, Pandita N. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for determination of free and total dabigatran in human plasma and its application to a pharmacokinetic study. Drug Dev Ind Pharm. 2021 Nov;47(11):1835-1846. doi: 10.1080/03639045.2022.2069257. PMID: 35452338. View Source
- [2] FDA. Bioanalytical Method Validation Guidance for Industry. May 2018. View Source
